Benzene-1,3,5-tricarbaldehyde
Overview
Description
Benzene-1,3,5-tricarbaldehyde is a chemical compound that has garnered interest due to its potential as a versatile scaffold for the synthesis of sectorial dendrimers and multifunctional molecules. It serves as a fundamental building block in supramolecular chemistry, especially in the construction of complex molecular architectures.
Synthesis Analysis
The synthesis of Benzene-1,3,5-tricarbaldehyde has been refined over the years to increase efficiency and applicability. A notable method includes the convenient synthesis developed by Erik Tullberg and T. Frejd, which also enables the production of benzaldehyde derivatives carrying latent aldehyde groups. This method enhances the compound's utility in creating dendrimers and multifunctional molecules (Tullberg & Frejd, 2007).
Molecular Structure Analysis
Benzene-1,3,5-tricarboxamide (BTA), a closely related derivative, exemplifies the compound's structural versatility. BTAs are crucial in various scientific fields due to their simple structure, accessibility, and the detailed understanding of their supramolecular self-assembly behavior. This makes BTAs a versatile building block for applications ranging from nanotechnology to biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Scientific Research Applications
1. Synthesis of Supramolecular Polymers
- Summary of Application: Benzene-1,3,5-tricarboxamides (BTAs), which can be derived from Benzene-1,3,5-tricarbaldehyde, have been used to create synthetic water-compatible supramolecular polymers . These polymers mimic fibrous structures found in nature and are uniquely suited to generate functional multicomponent biomaterials .
- Methods of Application: The synthesis of these polymers involves starting from commercially available 5-aminoisophthalic acid, which eliminates the need for desymmetrization of the core . This approach reduces the number of synthetic steps and leads to the inversion of the connectivity of one of the amides to the benzene core .
- Results or Outcomes: The resulting polymers maintain the structure and dynamics of the fibres, even when functionality is introduced with monomers that slightly differ in their core structure .
2. Synthesis of Porous Organic Cages and Covalent Organic Frameworks
- Summary of Application: Benzene-1,3,5-tricarbaldehyde is extensively used in the synthesis of a wide range of porous organic cages and covalent organic frameworks .
3. Synthesis of Functional Multicomponent Biomaterials
- Summary of Application: Synthetic water-compatible supramolecular polymers based on benzene-1,3,5-tricarboxamides (BTAs), derived from Benzene-1,3,5-tricarbaldehyde, have attracted a lot of interest in recent years. They are uniquely suited to generate functional multicomponent biomaterials . Their morphologies and intrinsic dynamic behavior mimic fibrous structures found in nature .
- Methods of Application: The synthesis of these polymers involves starting from commercially available 5-aminoisophthalic acid, which eliminates the need for desymmetrization of the core . This approach reduces the number of synthetic steps and leads to the inversion of the connectivity of one of the amides to the benzene core .
- Results or Outcomes: The resulting polymers maintain the structure and dynamics of the fibres, even when functionality is introduced with monomers that slightly differ in their core structure .
4. Synthesis of Porous Organic Cages and Covalent Organic Frameworks
- Summary of Application: Benzene-1,3,5-tricarbaldehyde is extensively used in the synthesis of a wide range of porous organic cages and covalent organic frameworks .
5. Facilitating Functionalization of Benzene-1,3,5-tricarboxamides
- Summary of Application: Benzene-1,3,5-tricarboxamides (BTAs), derived from Benzene-1,3,5-tricarbaldehyde, have attracted a lot of interest in recent years, as they are uniquely suited to generate functional multicomponent biomaterials . Their morphologies and intrinsic dynamic behavior mimic fibrous structures found in nature .
- Methods of Application: The synthesis of these polymers involves starting from commercially available 5-aminoisophthalic acid, which eliminates the need for desymmetrization of the core . This approach reduces the number of synthetic steps and leads to the inversion of the connectivity of one of the amides to the benzene core .
- Results or Outcomes: The resulting polymers maintain the structure and dynamics of the fibres, even when functionality is introduced with monomers that slightly differ in their core structure .
6. Synthesis of a Wide Range of Porous Organic Cages
Safety And Hazards
Future Directions
Benzene-1,3,5-tricarbaldehyde has attracted a lot of interest in recent years, as they are uniquely suited to generate functional multicomponent biomaterials . Functionality can be introduced into supramolecular polymers with monomers that slightly differ in their core structure while maintaining the structure and dynamics of the fibres .
properties
IUPAC Name |
benzene-1,3,5-tricarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKQNAANFVOBCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C=O)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372697 | |
Record name | Benzene-1,3,5-tricarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,3,5-tricarbaldehyde | |
CAS RN |
3163-76-6 | |
Record name | Benzene-1,3,5-tricarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-Benzenetricarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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